5-(Azetidin-1-yl)pyridine-3-carboxylic acid
Overview
Description
5-(Azetidin-1-yl)pyridine-3-carboxylic acid is a chemical compound that features a nicotinic acid moiety bonded to an azetidine ring.
Mechanism of Action
Target of Action
5-(Azetidin-1-yl)nicotinic acid, also known as AZA, is a derivative of nicotinic acid and contains an azetidine ring. The primary targets of 5-(Azetidin-1-yl)nicotinic acid are the α4β2-nicotinic acetylcholine receptors (nAChRs) . These receptors are a family of ligand-gated ion channels that are ubiquitously distributed in the central and peripheral nervous systems .
Mode of Action
The mode of action of 5-(Azetidin-1-yl)nicotinic acid involves its interaction with its primary targets, the α4β2-nicotinic acetylcholine receptors . There is evidence from clinical and preclinical studies supporting the notion that antagonism or partial agonism of these receptors, particularly the α4β2-containing subunits, could lead to antidepressant-like effects in vivo .
Biochemical Pathways
The biochemical pathways affected by 5-(Azetidin-1-yl)nicotinic acid are related to the metabolism of nicotine . A pyridine ring of nicotine and related alkaloids is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions . The disubstituted pyridine 2,5-dihydroxypyridine can be chemically catalyzed into 5-aminolevulinic acid, which is applied as a universal precursor for porphyrins, herbicides, and plant growth hormones as well as cancer therapy .
Result of Action
The molecular and cellular effects of 5-(Azetidin-1-yl)nicotinic acid’s action are primarily related to its antidepressant-like effects . The compound has profound and high potency antidepressant-like effects in the forced swim test . The net action of prolonged exposure to 5-(Azetidin-1-yl)nicotinic acid, as for nicotine, seems to be a selective decrease in α4β2-nAChR function .
Biochemical Analysis
Biochemical Properties
5-(Azetidin-1-yl)nicotinic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with nicotinic acetylcholine receptors (nAChRs), specifically the alpha4beta2 subtype . These interactions are characterized by partial agonism, which means that 5-(Azetidin-1-yl)nicotinic acid can activate the receptor but not to its full potential. This partial activation can lead to desensitization of the receptor over time, reducing its responsiveness to other stimuli .
Cellular Effects
The effects of 5-(Azetidin-1-yl)nicotinic acid on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving nicotinic acetylcholine receptors. By interacting with these receptors, 5-(Azetidin-1-yl)nicotinic acid can modulate gene expression and cellular metabolism . For instance, it has been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses . Additionally, this compound can alter cellular energy metabolism by influencing the activity of enzymes involved in the NAD+ biosynthesis pathway .
Molecular Mechanism
At the molecular level, 5-(Azetidin-1-yl)nicotinic acid exerts its effects through several mechanisms. It binds to nicotinic acetylcholine receptors, leading to partial agonism and subsequent desensitization . This binding can inhibit the receptor’s function, reducing its responsiveness to other agonists. Furthermore, 5-(Azetidin-1-yl)nicotinic acid can influence gene expression by activating transcription factors such as FOXO1, which plays a role in regulating metabolic and stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Azetidin-1-yl)nicotinic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 5-(Azetidin-1-yl)nicotinic acid can lead to sustained desensitization of nicotinic acetylcholine receptors, reducing their activity over time . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency in long-term studies .
Dosage Effects in Animal Models
The effects of 5-(Azetidin-1-yl)nicotinic acid vary with different dosages in animal models. At lower doses, the compound can act as a partial agonist of nicotinic acetylcholine receptors, leading to mild modulation of receptor activity . At higher doses, it can cause significant desensitization and inhibition of receptor function, potentially leading to adverse effects . Studies have also indicated that high doses of 5-(Azetidin-1-yl)nicotinic acid can result in toxic effects, including liver toxicity and gastrointestinal distress .
Metabolic Pathways
5-(Azetidin-1-yl)nicotinic acid is involved in several metabolic pathways, particularly those related to NAD+ biosynthesis. The compound can influence the activity of enzymes such as nicotinamide mononucleotide adenylyltransferase (NMNAT), which plays a crucial role in NAD+ synthesis . By modulating the activity of these enzymes, 5-(Azetidin-1-yl)nicotinic acid can affect metabolic flux and the levels of key metabolites involved in cellular energy metabolism .
Transport and Distribution
The transport and distribution of 5-(Azetidin-1-yl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with nicotinic acid transporters, facilitating its uptake into cells . Once inside the cell, 5-(Azetidin-1-yl)nicotinic acid can be distributed to various cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 5-(Azetidin-1-yl)nicotinic acid is an important factor in determining its activity and function. The compound can be localized to specific cellular compartments, such as the mitochondria and nucleus, where it can influence key biochemical processes . Additionally, post-translational modifications and targeting signals can direct 5-(Azetidin-1-yl)nicotinic acid to specific organelles, enhancing its efficacy in modulating cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-1-yl)pyridine-3-carboxylic acid typically involves the cyclocondensation of nicotinic acid derivatives with azetidine precursors. One common method is the condensation of nicotinic acid hydrazide with aromatic or heterocyclic aldehydes to form Schiff bases, followed by cyclocondensation with chloroacetyl chloride in the presence of triethylamine . This reaction yields azetidinone derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the azetidine or nicotinic acid moieties.
Scientific Research Applications
5-(Azetidin-1-yl)pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in material science for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Arylazetidines: These compounds also feature an azetidine ring and are known for their activity as ligands for nicotinic acetylcholine receptors.
Azetidin-2-ones: These compounds contain a β-lactam ring and exhibit various biological activities, including antibacterial and anti-inflammatory properties.
Uniqueness
5-(Azetidin-1-yl)pyridine-3-carboxylic acid is unique due to the presence of both the azetidine ring and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to interact with multiple molecular targets further enhances its potential as a research tool and therapeutic agent.
Properties
IUPAC Name |
5-(azetidin-1-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-4-8(6-10-5-7)11-2-1-3-11/h4-6H,1-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJMFEWZROQBSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CN=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060032-47-3 | |
Record name | 5-(azetidin-1-yl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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